molecular formula C13H18N2O2 B13227063 1-(3-Methoxy-4-methylbenzoyl)piperazine

1-(3-Methoxy-4-methylbenzoyl)piperazine

Katalognummer: B13227063
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: VXACBURYAYNPEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Methoxy-4-methylbenzoyl)piperazine is a chemical compound with the molecular formula C13H18N2O2. It is known for its unique structure, which includes a piperazine ring substituted with a methoxy and methyl group on the benzoyl moiety.

Vorbereitungsmethoden

The synthesis of 1-(3-Methoxy-4-methylbenzoyl)piperazine typically involves the reaction of 3-methoxy-4-methylbenzoic acid with piperazine. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .

Analyse Chemischer Reaktionen

1-(3-Methoxy-4-methylbenzoyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Methoxy-4-methylbenzoyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(3-Methoxy-4-methylbenzoyl)piperazine involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(3-Methoxy-4-methylbenzoyl)piperazine can be compared with other similar compounds, such as:

  • 1-(3-Methoxybenzoyl)piperazine
  • 1-(4-Methylbenzoyl)piperazine
  • 1-(3,4-Dimethoxybenzoyl)piperazine

These compounds share structural similarities but differ in their substitution patterns, leading to variations in their chemical and biological properties.

Eigenschaften

Molekularformel

C13H18N2O2

Molekulargewicht

234.29 g/mol

IUPAC-Name

(3-methoxy-4-methylphenyl)-piperazin-1-ylmethanone

InChI

InChI=1S/C13H18N2O2/c1-10-3-4-11(9-12(10)17-2)13(16)15-7-5-14-6-8-15/h3-4,9,14H,5-8H2,1-2H3

InChI-Schlüssel

VXACBURYAYNPEN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C(=O)N2CCNCC2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.